molecular formula C11H11NO4 B8628992 methyl 4-hydroxy-5-methoxy-1H-indole-2-carboxylate

methyl 4-hydroxy-5-methoxy-1H-indole-2-carboxylate

Cat. No. B8628992
M. Wt: 221.21 g/mol
InChI Key: VYRJLKICBBNUIP-UHFFFAOYSA-N
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Patent
US06569888B1

Procedure details

5% Palladium on carbon (0.3 g) and methyl 4-benzyloxy-5-methoxyindole-2-carboxylate (2.0 g) in ethyl acetate (30 ml) were vigorously stirred under an atmosphere of hydrogen for 16 hours. The reaction was filtered through celite and the concentrated in vacuo to give the product as a cream solid (1.29 g, 91%); NMR d (CD3SOCD3) 3.74 (s, 3H), 3.82 (s, 3H), 6.80 (d, 1H), 7.00 (d, 1H), 7.16 (s, 1H), 9.10 (s, 1H), 11.58 (brs, 1H); M/z (+) 222 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:17]([O:18][CH3:19])=[CH:16][CH:15]=[C:14]2[C:10]=1[CH:11]=[C:12]([C:20]([O:22][CH3:23])=[O:21])[NH:13]2)C1C=CC=CC=1>[Pd].C(OCC)(=O)C>[OH:8][C:9]1[C:17]([O:18][CH3:19])=[CH:16][CH:15]=[C:14]2[C:10]=1[CH:11]=[C:12]([C:20]([O:22][CH3:23])=[O:21])[NH:13]2

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C2C=C(NC2=CC=C1OC)C(=O)OC
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1=C2C=C(NC2=CC=C1OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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